Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate
Description
Overview of Heterocyclic Scaffolds in Organic Chemistry Research
Heterocyclic compounds form the largest and most varied class of organic molecules, playing a central role in the processes of life and a significant portion of organic chemistry research. researchgate.netnih.gov These molecules are characterized by a cyclic structure containing at least one atom other than carbon within the ring, with nitrogen, oxygen, and sulfur being the most common heteroatoms. The presence of these heteroatoms imparts unique physicochemical properties and reactivity to the molecules.
A vast number of natural products, including essential biomolecules like DNA, RNA, vitamins, and hormones, are built upon heterocyclic frameworks. nih.gov Consequently, these scaffolds are considered "privileged structures" in medicinal chemistry. nih.gov It is estimated that over 90% of new drugs contain a heterocyclic motif, highlighting their indispensable role in pharmaceutical development. researchgate.net Their applications are extensive, spanning from pharmaceuticals and agrochemicals to dyes, polymers, and advanced materials. nih.gov The structural diversity and functional versatility of heterocycles continue to drive research into novel synthetic methodologies and applications. nih.gov
Significance of Pyrimidine (B1678525) and Benzoate (B1203000) Moieties in Chemical Synthesis and Design
The molecular architecture of Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate is composed of two key moieties: pyrimidine and benzoate, both of which are of profound importance in chemical science.
The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms. gsconlinepress.comresearchgate.net This scaffold is of fundamental biological importance as it is a core component of the nucleobases cytosine, thymine, and uracil, which are the building blocks of the nucleic acids DNA and RNA. gsconlinepress.comnih.gov Beyond its role in genetic material, the pyrimidine nucleus is a cornerstone of medicinal chemistry, with its derivatives exhibiting an extensive range of pharmacological activities. mdpi.comjacsdirectory.commdpi.com These include anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. gsconlinepress.comresearchgate.netmdpi.comorientjchem.org The synthetic accessibility of the pyrimidine skeleton and the ability to readily modify its structure allow for the creation of diverse compound libraries for drug discovery. mdpi.commdpi.com Furthermore, the pyrimidine ring's ability to form hydrogen bonds and serve as a bioisostere for other aromatic systems can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com
The benzoate moiety, the ester of benzoic acid, is also a critical building block in organic synthesis. annexechem.comwikipedia.org Benzoic acid and its derivatives serve as important precursors for the industrial synthesis of a wide array of organic substances, including dyes, plasticizers, and pharmaceutical compounds. annexechem.comwikipedia.org The esterification of benzoic acid with alcohols is a fundamental reaction that yields benzoate esters, such as methyl benzoate. organic-chemistry.orgwikipedia.org These esters are valued for their applications as solvents and in the fragrance industry. wikipedia.org The aromatic ring of the benzoate group can undergo electrophilic substitution reactions, providing a versatile handle for further chemical modification. annexechem.com In addition, salts like sodium benzoate are widely used as preservatives in food and beverages due to their ability to inhibit the growth of microorganisms. wikipedia.orgchemicalbook.com
Contextualization of Aryloxy-Pyrimidine Compounds in Contemporary Chemical Research
The linkage of a pyrimidine ring to an aryl group through an oxygen bridge creates a class of compounds known as aryloxy-pyrimidines. This structural motif is the subject of significant interest in various fields of chemical research, particularly in agrochemistry and medicinal chemistry.
Research has demonstrated that compounds featuring this architecture possess potent biological activities. For example, 2,4-bis(aryloxy)pyrimidines have been investigated for their antimicrobial properties. acs.org A significant body of research exists on pyrimidinyl(oxy)benzoates, a subclass to which this compound belongs, especially in the context of herbicides. nih.govnih.gov Many commercial herbicides, including those in the pyrimidinylbenzoate and sulfonylurea classes, contain a 4,6-disubstituted pyrimidin-2-yl group, which is recognized as a key toxophore for high biological activity. nih.govnih.gov The synthesis and evaluation of various derivatives, such as Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, have been pursued to develop new and effective herbicides for controlling weeds in major crops. nih.gov These studies confirm that the aryloxy-pyrimidine framework is a validated and actively explored scaffold for the discovery of new biologically active agents.
Rationale for In-depth Academic Investigation of this compound
The academic investigation of this compound is justified by a convergence of factors derived from the established significance of its structural components and the known activities of closely related analogues.
Firstly, the molecule combines the biologically crucial pyrimidine scaffold with the synthetically versatile benzoate moiety. gsconlinepress.comannexechem.com This fusion of two privileged chemical frameworks suggests a high potential for discovering novel biological or material properties.
Secondly, the specific 4,6-dimethylpyrimidin-2-yl group is a key feature in certain established herbicides, such as the sulfonylurea herbicide sulfometuron-methyl. nih.govnih.gov This indicates that this particular substitution pattern on the pyrimidine ring is conducive to potent biological activity. The broader class of pyrimidinyl(oxy)benzoate compounds, which share the same core structure, is a well-established family of herbicides. nih.gov Therefore, by structural analogy, this compound is a logical candidate for investigation as a potential herbicidal agent.
Finally, the exploration of novel molecular architectures is a fundamental driver of chemical research. Synthesizing and characterizing compounds like this compound allows for the systematic study of structure-activity relationships (SAR). By subtly altering the substituents on the pyrimidine and benzoate rings (e.g., dimethyl vs. dimethoxy), chemists can fine-tune the molecule's properties, leading to a deeper understanding of its chemical behavior and potential applications in fields ranging from agriculture to pharmacology.
Chemical Compound Data
Below is a table summarizing key information for the primary compound of interest and related structures discussed in this article.
| Compound Name | Molecular Formula | General Class | Noted Significance |
|---|---|---|---|
| This compound | C14H14N2O3 | Aryloxy-Pyrimidine / Benzoate Ester | Core subject of academic investigation based on structural analogy to active compounds. |
| Pyriminobac-methyl | C17H19N3O6 | Pyrimidinyl(oxy)benzoate Herbicide | Known herbicide with a similar core structure. nih.govnih.gov |
| Sulfometuron-methyl | C15H16N4O5S | Sulfonylurea Herbicide | Contains the 4,6-dimethylpyrimidin-2-yl moiety, indicating its biological relevance. nih.govnih.gov |
| Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate | C20H18Br2N4O8 | Pyrimidinyl(oxy)benzoate | Herbicide derivative studied for effects on annual and perennial weeds. nih.gov |
| Methyl Benzoate | C8H8O2 | Benzoate Ester | Common precursor in organic synthesis; used in perfumery. wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4,6-dimethylpyrimidin-2-yl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-8-10(2)16-14(15-9)19-12-7-5-4-6-11(12)13(17)18-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLLHLXQNPUPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 2 4,6 Dimethylpyrimidin 2 Yl Oxy Benzoate
Established Synthetic Routes for the Core Structure of Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate
The traditional synthesis of the target molecule is a multi-step process that hinges on two key bond formations: the ether linkage between the pyrimidine (B1678525) and benzoate (B1203000) rings, and the ester group on the benzoate moiety.
Nucleophilic Aromatic Substitution Strategies for Pyrimidinyl-Oxygen Linkage
The formation of the pyrimidinyl-oxygen-benzoate linkage is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, the aromatic ring of the pyrimidine is attacked by a nucleophile, leading to the displacement of a suitable leaving group. wikipedia.orgchemistrysteps.com Aromatic rings are typically electron-rich, but the presence of electron-withdrawing nitrogen atoms within the pyrimidine ring makes it sufficiently electron-deficient (electrophilic) to be susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com
The general strategy involves the reaction of a 2-substituted-4,6-dimethylpyrimidine with a methyl hydroxybenzoate. The hydroxyl group of the benzoate, acting as the nucleophile, displaces a leaving group at the 2-position of the pyrimidine ring. For the reaction to proceed efficiently, the pyrimidine must be activated with a good leaving group, and the hydroxyl group of the benzoate is typically deprotonated with a base to enhance its nucleophilicity.
A common precursor for the pyrimidine component is a derivative with a halogen or a sulfonyl group at the 2-position. For instance, 4,6-dimethoxy-2-methylsulfonylpyrimidine has been successfully used as a reactant in the synthesis of analogous structures. prepchem.com The methylsulfonyl group (-SO2CH3) is an excellent leaving group, facilitating the SNAr reaction. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing properties of the pyrimidine ring. wikipedia.orgmasterorganicchemistry.com
Esterification Protocols for Benzoate Moiety Formation
The benzoate moiety of the target compound is a methyl ester. The synthesis can be approached in two primary ways regarding the ester functionality: pre-formation or post-formation relative to the ether linkage step.
Alternatively, one could begin with 2-hydroxybenzoic acid (salicylic acid) to form the ether linkage first, followed by esterification. The esterification of the resulting carboxylic acid can be achieved through various standard methods, such as the Fischer esterification, which involves reacting the acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. researchgate.net However, this adds a step to the synthesis and may require protection of other functional groups, making the use of methyl 2-hydroxybenzoate a more convergent and efficient strategy.
Optimization of Reaction Conditions: Temperature, Solvents, and Reagents
The yield and purity of this compound are highly dependent on the optimization of reaction conditions. Key parameters include the choice of base, solvent, and temperature.
Base: A base is required to deprotonate the phenolic hydroxyl group of methyl 2-hydroxybenzoate, thereby generating a more potent phenoxide nucleophile. Common choices include inorganic bases like potassium carbonate (K2CO3) or stronger bases such as sodium hydride (NaH). prepchem.comnih.govnih.gov The selection of the base can influence the reaction rate and the potential for side reactions.
Solvent: Polar aprotic solvents are typically employed for SNAr reactions as they can solvate the cation of the base while not interfering with the nucleophile. Acetonitrile (CH3CN) and dimethylformamide (DMF) are frequently used. prepchem.comnih.govnih.gov
Temperature: The reaction often requires heating to proceed at a reasonable rate. chemrxiv.org In many reported syntheses of similar compounds, the reaction mixture is heated to reflux for several hours to ensure the completion of the reaction. nih.govnih.gov
The following interactive table summarizes typical conditions used in the synthesis of analogous pyrimidinyl-oxy-benzoate compounds, which can be adapted for the target molecule.
| Parameter | Reagent/Condition 1 | Reagent/Condition 2 | Source |
| Pyrimidine Reactant | 2-(methylsulfonyl)pyrimidine | 2-(methylsulfonyl)pyrimidine | nih.gov, prepchem.com |
| Benzoate Reactant | Methyl-2,6-dihydroxybenzoate | Ethyl salicylate (B1505791) | nih.gov, prepchem.com |
| Base | Potassium Carbonate (K2CO3) | Sodium Hydride (NaH) | nih.gov, prepchem.com |
| Solvent | Acetonitrile | Dimethylformamide (DMF) | nih.gov, prepchem.com |
| Temperature | Reflux | 100 °C | nih.gov, prepchem.com |
| Reaction Time | 4 hours | 2.5 hours | nih.gov, prepchem.com |
Advanced Synthetic Approaches and Methodological Innovations
While traditional SNAr reactions are effective, modern synthetic chemistry seeks more efficient, milder, and environmentally friendly methods. Advanced approaches for forming the crucial C-O ether bond often involve transition metal catalysis and the application of green chemistry principles.
Application of Catalytic Systems in O-Arylation Reactions
Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of diaryl ethers. These methods can often proceed under milder conditions than traditional SNAr reactions and may offer a broader substrate scope.
Copper-catalyzed Ullmann-type reactions are a classic method for C-O bond formation. Modern variations of this reaction employ copper(I) salts, such as CuI, often in combination with a ligand, to facilitate the coupling of aryl halides with phenols. nih.gov Ligands like picolinic acid can accelerate the reaction and allow for lower reaction temperatures. nih.gov The proposed mechanism typically involves the formation of a copper-phenoxide intermediate, which then undergoes reductive elimination with the aryl halide to form the diaryl ether.
Palladium-based catalysts are also extensively used for C-O cross-coupling reactions (Buchwald-Hartwig amination). While more commonly used for C-N bond formation, specialized palladium catalyst systems with bulky electron-rich phosphine (B1218219) ligands can effectively catalyze the O-arylation of phenols. nih.gov These catalytic systems can offer high efficiency and functional group tolerance. The development of such catalytic approaches for the synthesis of this compound could provide significant advantages over stoichiometric methods.
Green Chemistry Principles in Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. kuey.netkuey.net These principles can be applied to the synthesis of the target molecule.
Energy-Efficient Techniques: The use of microwave irradiation or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inpowertechjournal.com These techniques can lead to higher yields and cleaner reactions by minimizing thermal decomposition and side product formation. kuey.net
Benign Solvents: Traditional solvents like DMF are effective but pose environmental and health concerns. Green chemistry encourages the use of safer alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in The development of catalytic systems that are effective in these more environmentally benign solvents is an active area of research. rasayanjournal.co.in
Catalysis: The shift from stoichiometric reagents to catalytic systems (as discussed in 2.2.1) is a core tenet of green chemistry. Catalysts reduce waste by being effective in small amounts and can often be recycled and reused. benthamdirect.com The use of heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration, is particularly advantageous. kuey.net
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot or multicomponent reactions, where multiple transformations occur in a single reaction vessel, can improve atom economy and reduce the need for purification of intermediates. rasayanjournal.co.in
The integration of these green methodologies provides a pathway for the sustainable production of this compound and related compounds. kuey.netpowertechjournal.com
Flow Chemistry and Continuous Synthesis Techniques
The adoption of continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation and scale-up. While a specific continuous flow synthesis for this compound has not been detailed in the literature, its synthesis can be conceptualized based on established flow methodologies for related heterocyclic compounds. mtak.huvapourtec.comnih.gov
The key bond formation in this molecule is the ether linkage, typically formed via a nucleophilic aromatic substitution (SNAr) reaction between a activated pyrimidine and a hydroxybenzoate. A hypothetical flow process could involve pumping a stream of methyl 2-hydroxybenzoate (dissolved with a base like potassium carbonate in a suitable solvent such as DMF or acetonitrile) and a stream of 2-chloro-4,6-dimethylpyrimidine (B132427) through a heated packed-bed reactor. The solid-supported base could also be contained within the reactor to simplify downstream processing.
The benefits of such a system would include:
Precise Temperature Control: Microreactors allow for rapid heating and cooling, enabling precise control over reaction temperature to minimize side reactions and improve yield.
Enhanced Mixing: Efficient mixing in microchannels ensures homogeneity, leading to more consistent product formation.
Safety: The small reaction volumes inherent to flow chemistry mitigate the risks associated with handling potentially reactive intermediates at high temperatures and pressures. researchgate.net
Telescoped Reactions: Flow chemistry facilitates the sequential coupling of reaction steps without the need for intermediate isolation and purification. mdpi.com For instance, the synthesis of the 2-chloro-4,6-dimethylpyrimidine precursor could be performed in an upstream reactor, with the output directly feeding into the SNAr reaction module.
Furthermore, techniques like retro-Diels-Alder reactions have been successfully performed in flow reactors to generate pyrimidinone scaffolds, demonstrating the technology's capability to handle complex heterocyclic syntheses under high-temperature conditions. researchgate.net This adaptability suggests that the core synthesis and subsequent modifications of this compound are highly amenable to continuous flow processing.
Preparation of Structurally Modified Analogues and Derivatives
Strategies for Substitution Pattern Variation on the Pyrimidine Ring
The 4,6-dimethylpyrimidine (B31164) ring offers several positions for substitution to modulate the electronic and steric properties of the molecule.
Substitution at C5: The C5 position is electronically distinct and can be functionalized. For example, related pyrimidine systems have been halogenated (brominated or chlorinated) at this position. nih.govmdpi.com This is typically achieved by reacting the parent molecule with a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). An amino group can also be introduced at the C5 position, which can serve as a handle for further derivatization. nih.gov
Modification of the Methyl Groups (C4/C6): The methyl groups at the C4 and C6 positions can be varied by starting from different 1,3-dicarbonyl compounds in the initial pyrimidine synthesis. For instance, using benzoylacetone (B1666692) instead of acetylacetone (B45752) would yield a 4-methyl-6-phenylpyrimidine (B102591) analogue. A wide range of substituted pyrimidines can be accessed through the classical Pinner synthesis, which involves the condensation of 1,3-dicarbonyls with amidines. mdpi.com
Substitution at C2: While the C2 position is the point of attachment for the benzoate group in the parent molecule, strategies exist to introduce other functionalities. For instance, a thiomethyl group has been introduced at C2 in related diaminopyrimidine structures to modify biological activity. nih.gov
A novel "deconstruction-reconstruction" strategy offers a more radical approach to diversification. This method involves transforming a pre-existing pyrimidine into an iminoenamine intermediate, which can then be reacted with various reagents (like urea, thiourea, or different amidines) to reconstruct a new, diversely substituted pyrimidine ring. nih.gov This allows for late-stage modification of the core heterocycle.
| Modification Site | Reagents/Strategy | Resulting Substituent | Reference(s) |
| C5 Position | N-Bromosuccinimide (NBS) | Bromo | mdpi.com |
| C5 Position | N-Chlorosuccinimide (NCS) | Chloro | nih.gov |
| C5 Position | Nitration/Reduction | Amino | nih.gov |
| C4/C6 Positions | Pinner synthesis with varied 1,3-dicarbonyls | Alkyl, Aryl | mdpi.com |
| C2 Position | Synthesis with substituted amidines | Trifluoromethyl, Cyclopropyl | nih.gov |
| Core Scaffold | Deconstruction-Reconstruction | Varied pyrimidines/pyrimidinones | nih.gov |
Modifications and Functionalization of the Benzoate Ester Group
The methyl benzoate moiety provides a versatile handle for chemical modification. Standard ester transformations can be applied to introduce new functional groups or to link the molecule to other scaffolds. libretexts.org
Transesterification: The methyl ester can be converted to other alkyl esters (e.g., ethyl, propyl) by heating in the presence of the desired alcohol and an acid or base catalyst.
Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, followed by acidification will hydrolyze the ester to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).
Reduction: The ester can be reduced to a primary alcohol (2-(hydroxymethyl)phenyl moiety) using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org Alternatively, partial reduction to the corresponding aldehyde can be achieved using milder reagents such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures. libretexts.org
Reaction with Organometallics: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the ester carbonyl group twice to yield tertiary alcohols. libretexts.org
| Reaction | Reagent(s) | Functional Group Transformation |
| Hydrolysis | NaOH, then H3O+ | Ester → Carboxylic Acid |
| Aminolysis | R2NH | Ester → Amide |
| Reduction (Full) | LiAlH4 | Ester → Primary Alcohol |
| Reduction (Partial) | DIBAH (-78 °C) | Ester → Aldehyde |
| Grignard Reaction | 2 eq. R-MgBr | Ester → Tertiary Alcohol |
Synthesis of Isomeric Forms and Related Congeners
The synthesis of constitutional isomers and related heterocyclic congeners can provide critical insights into the spatial and electronic requirements for biological activity.
Positional Isomers of the Benzoate Group: The parent compound is a 2-oxybenzoate derivative. Isomers such as Methyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate and Methyl 4-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate can be readily synthesized by substituting methyl 2-hydroxybenzoate with methyl 3-hydroxybenzoate or methyl 4-hydroxybenzoate, respectively, in the SNAr reaction with 2-chloro-4,6-dimethylpyrimidine.
Isomers of the Pyrimidine Linkage: While the C2 position of pyrimidine is commonly used for SNAr reactions due to activation by the two nitrogen atoms, the C4 and C6 positions are generally more reactive towards nucleophilic attack if a suitable leaving group is present. researchgate.netuaeu.ac.ae Therefore, starting with 4-chloro-2,6-dimethylpyrimidine (B189592) and methyl 2-hydroxybenzoate could potentially yield the isomeric Methyl 2-((2,6-dimethylpyrimidin-4-yl)oxy)benzoate. The regioselectivity would depend on the specific reaction conditions and the electronic nature of the pyrimidine ring.
Synthesis of Related Congeners: More profound structural changes can be achieved by replacing the core heterocyclic systems. For example, a recently developed method allows for the skeletal editing of pyrimidines into pyrazoles. nih.gov This transformation involves triflylation of the pyrimidine ring followed by a hydrazine-mediated rearrangement, effectively deleting a carbon atom to contract the six-membered ring into a five-membered one. Applying this chemistry could transform the parent compound into a novel pyrazole-based congener, opening up entirely new chemical space for exploration.
Structural Elucidation and Spectroscopic Characterization of Methyl 2 4,6 Dimethylpyrimidin 2 Yl Oxy Benzoate
Comprehensive Spectroscopic Analysis
A complete spectroscopic profile of Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate has been compiled using a suite of advanced analytical methods. Each technique provides unique insights into the molecule's atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR Experiments
Detailed experimental data from ¹H, ¹³C, and 2D-NMR analyses for this compound are not extensively available in the public domain. However, based on the known structure, expected chemical shifts and coupling patterns can be predicted.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoate (B1203000) ring, the methyl protons on the pyrimidine (B1678525) ring, the single proton on the pyrimidine ring, and the methyl ester protons. The protons on the benzoate ring would likely appear as a complex multiplet in the aromatic region. The two methyl groups on the pyrimidine ring are equivalent and would present as a sharp singlet, while the pyrimidine proton would also be a singlet. The methyl ester protons would appear as another distinct singlet.
¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule. This includes the carbonyl carbon of the ester, the carbons of the benzoate and pyrimidine rings, and the methyl carbons. The chemical shifts would be indicative of the electronic environment of each carbon atom.
2D-NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of protons and carbons within the molecule, providing definitive structural assignment.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy Investigations
Specific experimental FTIR and Raman spectra for this compound are not readily found in published literature. However, characteristic vibrational modes can be anticipated based on its functional groups.
FTIR Spectroscopy: The FTIR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the methyl ester group, typically found in the range of 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ether linkage and the ester, C=N and C=C stretching vibrations from the pyrimidine and benzoate rings, and C-H stretching and bending vibrations for the aromatic and methyl groups.
Raman Spectroscopy: Raman spectroscopy would complement the FTIR data, with strong signals expected for the aromatic ring stretching modes. The symmetric vibrations of the pyrimidine ring would also be prominent.
Mass Spectrometry (MS) Analysis: Fragmentation Pathways and High-Resolution Mass Determination
While specific mass spectrometry data for this compound is not widely reported, the expected fragmentation patterns can be postulated. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition. The molecular ion peak [M]⁺ would be observed, and its accurate mass would correspond to the molecular formula C₁₄H₁₄N₂O₃. Common fragmentation pathways would likely involve the cleavage of the ester group and the ether linkage, leading to characteristic fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Absorption Characteristics
UV-Vis spectroscopic data for this compound is not specifically documented. The molecule is expected to exhibit absorption bands in the UV region due to π → π* electronic transitions within the aromatic benzoate and pyrimidine ring systems. The exact position and intensity of these bands would be influenced by the electronic interaction between the two ring systems and the substituent groups.
X-ray Crystallography of this compound and Analogues
X-ray crystallography provides the most definitive three-dimensional structural information. While the crystal structure of the title compound is not available, data for closely related analogues offer valuable insights into the likely molecular conformation and packing in the solid state.
Single Crystal X-ray Diffraction Data Collection and Refinement
No published single-crystal X-ray diffraction data for this compound could be located. However, studies on analogous compounds, such as Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate, have been reported. For these analogues, data collection is typically performed using a diffractometer with Mo Kα radiation. The structures are solved by direct methods and refined by full-matrix least-squares on F².
Supramolecular Architecture: Intermolecular Interactions including Hydrogen Bonding and π-π Stacking
The supramolecular architecture of a compound is determined by the non-covalent interactions between molecules in the solid state. For this compound, this would involve an analysis of potential hydrogen bonds and π-π stacking interactions. While pyrimidine and benzoate moieties are known to participate in such interactions in other molecular contexts, the specific modes and geometries of these interactions in the crystal lattice of the title compound are unknown without experimental structural data. researchgate.netrsc.orgnih.gov The presence of aromatic rings suggests the possibility of π-π stacking, a significant force in the organization of crystal structures. nih.govacs.orgrsc.orgresearchgate.net
Solid-State Packing and Crystal Lattice Dynamics
Further experimental research is required to elucidate the precise structural characteristics of this compound.
Computational Chemistry and Theoretical Insights into Methyl 2 4,6 Dimethylpyrimidin 2 Yl Oxy Benzoate
Quantum Chemical Investigations
Quantum chemical methods are instrumental in providing a detailed understanding of the electronic structure and reactivity of molecules from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate, a DFT study would commence with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.
Following optimization, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge. The vibrational frequencies of the molecule would also be computed. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. A comparison with experimental infrared (IR) and Raman spectroscopy data, if available, can help in the validation of the computational model and the detailed assignment of spectral bands.
Table 1: Illustrative Data from a DFT Geometry Optimization (Note: This table is illustrative as specific computational data for the target compound is not available.)
| Parameter | Description | Typical Value Range |
|---|---|---|
| Bond Lengths (Å) | ||
| C-C (aromatic) | Distance between carbon atoms in the rings | 1.38 - 1.41 |
| C-N (pyrimidine) | Distance between carbon and nitrogen in the ring | 1.32 - 1.38 |
| C-O (ether) | Distance of the ether linkage | 1.36 - 1.43 |
| C=O (ester) | Distance of the carbonyl double bond | 1.20 - 1.23 |
| **Bond Angles (°) ** | ||
| C-O-C (ether) | Angle of the ether linkage | 115 - 120 |
| O=C-O (ester) | Angle within the ester group | 120 - 126 |
| Dihedral Angles (°) |
Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated to quantify the molecule's reactivity.
Table 2: Reactivity Descriptors from FMO Analysis (Note: This table explains the concepts as specific computational data for the target compound is not available.)
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |
| Global Electrophilicity (ω) | χ²/2η | Index for the electrophilic character of a molecule. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents areas of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the ester and ether groups, as well as the nitrogen atoms of the pyrimidine (B1678525) ring, indicating these are sites for electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms.
Aromaticity is a key concept in chemistry, and for a molecule with multiple rings like this compound, it is useful to quantify the aromatic character of each ring. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a widely used geometric descriptor of aromaticity. It is calculated based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system.
A HOMA index close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic character. For the title compound, HOMA analysis would be applied to both the benzene (B151609) and the 4,6-dimethylpyrimidine (B31164) rings to assess their respective aromatic characters, providing insight into their stability and reactivity.
Molecular Modeling and Simulation Studies
Beyond static quantum chemical calculations, molecular modeling and simulations offer insights into the dynamic behavior of molecules.
The flexibility of this compound, particularly around the ether linkage, allows it to adopt various conformations. Conformational analysis aims to identify the stable conformers and understand the energy landscape of their interconversion.
Molecular Mechanics (MM) methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. Subsequently, Molecular Dynamics (MD) simulations can provide a more detailed picture of the molecule's dynamic behavior over time. An MD simulation would track the movements of all atoms in the molecule, revealing its flexibility, the accessible conformations at a given temperature, and the time scales of conformational changes. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.
Ligand-Target Interaction Profiling: Theoretical Binding Modes with Macromolecular Receptors (e.g., enzyme active sites)
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme. researchgate.netnih.gov For compounds structurally related to this compound, a common biological target is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). mdpi.comresearchgate.net This enzyme is crucial in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. mdpi.com
A theoretical docking study of this compound with the AHAS active site would aim to identify the key intermolecular interactions that stabilize the ligand-enzyme complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. acs.orgnih.gov The analysis would reveal which amino acid residues in the active site play a critical role in binding.
Based on studies of similar pyrimidine-based AHAS inhibitors, the pyrimidine ring, the ether linkage, and the benzoate (B1203000) moiety are all expected to participate in binding. mdpi.comresearchgate.net The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and π-π stacking interactions with residues like phenylalanine, tryptophan, or tyrosine. acs.orgnih.gov
Table 1: Illustrative Theoretical Interaction Profile with a Putative Enzyme Target (e.g., AHAS) Note: This table presents hypothetical interactions for this compound, based on published data for analogous compounds, as direct experimental or computational results for this specific molecule are not available.
| Ligand Moiety | Interacting Amino Acid Residue (Hypothetical) | Type of Interaction | Predicted Binding Energy Contribution |
| 4,6-dimethylpyrimidinyl Ring | Proline, Alanine, Valine | Hydrophobic Interaction | Favorable |
| Pyrimidine Nitrogen | Serine, Threonine | Hydrogen Bond | Strong, Favorable |
| Benzoate Carbonyl | Arginine, Lysine | Hydrogen Bond | Strong, Favorable |
| Phenyl Ring | Phenylalanine | π-π Stacking | Moderate, Favorable |
Solvation Effects and Solvent Interactions via Continuum and Explicit Solvent Models
The biological activity of a molecule is intrinsically linked to its behavior in an aqueous environment. Solvation models are used in computational chemistry to account for the effects of the solvent on the structure, stability, and properties of a solute. pnnl.gov
Continuum Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is used to calculate the solvation free energy, providing insights into the molecule's solubility and the energetic cost of moving it from a solvent to a protein's binding site.
Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules (typically water) are included in the simulation. Molecular dynamics (MD) simulations with an explicit solvent model can provide a detailed picture of the specific interactions between the solute and surrounding water molecules. This can reveal the structure of the hydration shell around this compound and identify key water molecules that might mediate interactions with a biological target.
For this compound, these simulations would assess the conformational stability of the molecule in water, particularly the rotational freedom around the ether linkage, which is crucial for adopting the correct bioactive conformation required for binding to a target receptor.
Theoretical Structure-Activity Relationship (SAR) Studies
Theoretical SAR studies use computational methods to correlate a molecule's chemical structure with its biological activity. These studies are essential for optimizing lead compounds and designing new analogues with improved properties. nih.gov
Computational Design of this compound Analogues with Modulated Interaction Profiles
Starting from the core structure of this compound, computational methods can guide the design of new analogues. mdpi.com By systematically modifying different parts of the molecule in silico and re-evaluating their docking scores and interaction profiles with a target receptor, researchers can prioritize which analogues to synthesize and test experimentally.
Potential modifications could include:
Altering substituents on the pyrimidine ring: Replacing the methyl groups with other alkyl or electron-withdrawing groups to probe the steric and electronic requirements of the binding pocket.
Changing the substitution pattern on the benzoate ring: Moving the pyrimidinyloxy group to the meta or para position or adding other substituents to enhance binding affinity or selectivity.
Modifying the ester group: Replacing the methyl ester with other esters or amides to explore additional hydrogen bonding opportunities.
Table 2: Example of Computationally Designed Analogues and Hypothesized Interaction Changes
| Analogue Modification | Rationale | Hypothesized Effect on Target Interaction |
| Replace 4,6-dimethyl with 4,6-difluoro | Introduce electron-withdrawing groups | May alter π-stacking interactions and hydrogen bond acceptor strength. |
| Add a 5-chloro substituent to the benzoate ring | Probe for additional hydrophobic pockets | Could form new favorable interactions with a hydrophobic region of the active site. |
| Convert methyl ester to an ethyl amide | Introduce a hydrogen bond donor | May form a new hydrogen bond with a backbone carbonyl or acidic residue in the target. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interaction Strengths
QSAR is a computational modeling method that aims to find a statistically significant relationship between the structural or physicochemical properties of a set of compounds and their biological activity. nih.goveuropa.eu A QSAR model can be represented by a mathematical equation that can be used to predict the activity of new, untested compounds. nih.gov
To develop a QSAR model for this compound and its analogues, a series of compounds would be synthesized and their biological activity (e.g., IC₅₀ for enzyme inhibition) would be measured. Then, various molecular descriptors would be calculated for each compound. These descriptors fall into several categories:
Electronic: (e.g., partial charges, dipole moment)
Steric: (e.g., molecular volume, surface area)
Hydrophobic: (e.g., LogP)
Topological: (e.g., connectivity indices)
Statistical methods, such as multiple linear regression or partial least squares, are then used to build the QSAR equation.
Table 3: Hypothetical QSAR Model for a Series of Pyrimidinyl-oxy-benzoate Analogues Note: This table presents a generic, illustrative QSAR equation. A real model would require a specific dataset and rigorous statistical validation.
| Hypothetical QSAR Equation | Descriptor | Descriptor's Significance (Hypothetical) |
| log(1/IC₅₀) = 0.75 * ClogP - 0.21 * V_mol + 1.54 * H_don + 2.3 | ClogP (Calculated LogP) | Positive coefficient suggests that increased hydrophobicity enhances activity. |
| V_mol (Molecular Volume) | Negative coefficient suggests that larger molecules may have a steric clash in the binding site, reducing activity. | |
| H_don (Number of H-bond donors) | Positive coefficient suggests that hydrogen bond donors are important for binding affinity. |
Such a model, once validated, would be a valuable tool for predicting the interaction strengths of newly designed analogues before their synthesis, thereby accelerating the discovery of more potent compounds. nih.gov
Mechanistic Studies of Chemical Reactivity and Stability of Methyl 2 4,6 Dimethylpyrimidin 2 Yl Oxy Benzoate
Elucidation of Reaction Mechanisms in Synthetic Pathways
Transition State Analysis of Key Bond-Forming Steps
There is a notable absence of published research detailing the transition state analysis for the key bond-forming steps in the synthesis of Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate. Computational and experimental studies to characterize the transition states, which are crucial for understanding reaction barriers and optimizing synthetic conditions, have not been reported.
Role of Catalysts and Solvents in Reaction Kinetics
While synthetic procedures may mention the use of specific catalysts and solvents, in-depth kinetic studies on their precise role in the reaction to form this compound are not available in the literature. A systematic investigation into how different catalysts and solvent systems influence the reaction rate and yield has not been documented.
Hydrolytic Stability and Degradation Pathways of the Ester and Ether Linkages
Information regarding the hydrolytic stability of this compound is not specifically detailed in available research. Studies focusing on the degradation pathways of its ester and ether linkages under various pH and temperature conditions, which would be essential for determining its environmental fate and persistence, are not published.
Photochemical Reactivity and Stability Under Irradiation Conditions
The photochemical reactivity and stability of this compound under various irradiation conditions have not been a subject of published research. There are no available data on its quantum yield of degradation or the identification of its photoproducts.
Thermal Decomposition Mechanisms and Products
Detailed studies on the thermal decomposition mechanisms of this compound are absent from the scientific literature. Information regarding the temperatures at which it decomposes and the nature of the resulting products has not been reported.
Applications and Utility in Broader Chemical Research
Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate is a specialized chemical compound whose structural characteristics make it a valuable tool in various domains of chemical research. Its unique combination of a substituted pyrimidine (B1678525) ring linked via an ether bond to a methyl benzoate (B1203000) core provides multiple reactive sites and a defined three-dimensional structure, lending itself to a range of applications from synthetic chemistry to analytical science.
Future Perspectives and Emerging Research Directions
Development of Asymmetric Synthesis Methodologies for Chiral Analogues
The introduction of chirality into molecules is a cornerstone of modern medicinal and agrochemical research, as stereoisomers can exhibit profoundly different biological activities. For a molecule like Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate, the development of asymmetric synthesis methodologies could lead to the creation of chiral analogues with enhanced or novel properties. Future research could focus on introducing chiral centers at various positions on the molecule, for instance, by modifying the methyl groups on the pyrimidine (B1678525) ring or by introducing chiral substituents on the benzoate (B1203000) moiety.
Key research directions would involve the use of chiral catalysts, such as chiral diphosphine ligands in rhodium-catalyzed reactions, which have been successful in the asymmetric allylation of pyrimidines to create chiral acyclic nucleosides with high enantioselectivity. nih.gov Another promising approach is the use of organocatalysts, like chiral phosphoric acids or squaramide-based primary diamines, which have shown efficacy in the asymmetric synthesis of other complex molecules. nih.govrsc.org The goal would be to develop stereoselective reactions that yield specific enantiomers or diastereomers, allowing for a detailed investigation of their structure-activity relationships.
Table 1: Potential Chiral Catalysts for Asymmetric Synthesis
| Catalyst Type | Example Catalyst | Potential Application | Expected Outcome |
| Transition Metal Catalyst | [Rh(COD)Cl]₂ / Chiral Diphosphine | Asymmetric alkylation of the pyrimidine ring | Enantiomerically enriched pyrimidine derivatives |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric functionalization of the benzoate ring | Diastereomerically pure substituted benzoates |
| Organocatalyst | C2-symmetric Squaramide | Enantioselective synthesis of warfarin (B611796) analogues | Chiral analogues with defined stereochemistry |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and development of new molecules. thepharmajournal.com For this compound, these computational tools offer a powerful approach to design novel analogues with optimized properties and to predict their most efficient synthetic routes.
Furthermore, AI is becoming increasingly adept at retrosynthesis, the process of planning a chemical synthesis in reverse. mit.educhemrxiv.org Machine learning models can predict the reactants and reaction conditions needed to synthesize a target molecule, potentially uncovering more efficient and cost-effective synthetic pathways than those devised by human chemists alone. acs.org This could be particularly valuable for optimizing the synthesis of complex analogues of the title compound.
Exploration of Novel Reactivity Patterns under Extreme Conditions
Investigating the behavior of molecules under extreme conditions, such as high pressure, microwave irradiation, or in continuous flow systems, can reveal novel reactivity patterns and open up new synthetic possibilities. For this compound, such studies could lead to the discovery of new transformations and the development of more efficient and sustainable synthetic processes.
High-pressure studies on pyrimidine have shown that it undergoes phase transitions and, at sufficiently high pressures, rupture of the aromatic ring. researchgate.netresearchgate.net Exploring the high-pressure chemistry of this compound could lead to the formation of unique, densely packed structures or trigger unexpected rearrangements.
Microwave-assisted synthesis has already been shown to accelerate the synthesis of various pyrimidine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netsphinxsai.comnih.gov Applying this technology to the synthesis and modification of this compound could significantly improve the efficiency of producing this compound and its analogues.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch, offers numerous advantages, including better control over reaction parameters, improved safety, and easier scalability. The regioselective synthesis of some pyrimidine derivatives has been successfully achieved under continuous flow conditions, suggesting that this approach could be beneficial for the controlled synthesis of this compound derivatives. vapourtec.comresearchgate.net
Advanced Characterization Techniques for In-situ Monitoring of Chemical Transformations
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced characterization techniques that allow for the in-situ monitoring of reactions in real-time are invaluable tools in this regard. For the synthesis of this compound, which likely involves a Williamson ether synthesis, techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy could provide detailed insights into the reaction progress. wikipedia.org
In-situ FTIR spectroscopy can be used to track the concentration of reactants, intermediates, and products throughout a reaction by monitoring their characteristic vibrational frequencies. youtube.comresearchgate.net This would allow for the precise determination of reaction kinetics and the identification of any transient species, leading to a more complete understanding of the reaction mechanism.
Raman spectroscopy is another powerful tool for in-situ reaction monitoring, particularly for reactions in aqueous media or for systems with strong IR absorbance. researchgate.net It has been used to study the vibrational modes of pyrimidine and could be adapted to monitor the synthesis of this compound, providing complementary information to FTIR. biorxiv.orgresearchgate.netnih.gov The data gathered from these techniques can be used to optimize reaction conditions, improve yields, and ensure the quality and consistency of the final product.
Table 2: In-situ Monitoring Techniques for Synthesis
| Technique | Information Provided | Application to Synthesis |
| In-situ FTIR | Real-time concentration of reactants, intermediates, and products | Kinetic studies, mechanism elucidation, endpoint determination |
| Raman Spectroscopy | Vibrational modes of molecules, complementary to FTIR | Monitoring reactions in aqueous media, structural analysis of intermediates |
| Process NMR | Quantitative analysis of reaction components | Real-time process control and optimization |
Multidisciplinary Research at the Interface of Synthetic, Physical, and Computational Chemistry
The future of chemical research lies in a multidisciplinary approach that integrates synthetic, physical, and computational chemistry to tackle complex scientific challenges. ijpsr.com For this compound, such an integrated approach could lead to a comprehensive understanding of its properties and the development of novel applications.
Computational chemistry, using methods like density functional theory (DFT), can be used to predict the structural, electronic, and spectroscopic properties of the molecule, as well as to model its interactions with biological targets. mdpi.com These theoretical predictions can then be validated through experimental studies, such as X-ray crystallography and various spectroscopic techniques. This synergy between theory and experiment can guide the design of new synthetic targets with improved properties.
An example of this multidisciplinary approach is the discovery of new pyrimidine-biphenyl herbicides, where computational simulations were used to design and understand the binding of these molecules to their target enzyme, acetohydroxyacid synthase (AHAS). mdpi.comnih.gov The insights gained from these computational studies then guided the synthesis and biological evaluation of new, more potent compounds. mdpi.com A similar integrated strategy could be applied to this compound to explore its potential as a novel agrochemical or therapeutic agent. researchgate.net
By combining the power of chemical synthesis, advanced physical characterization, and sophisticated computational modeling, researchers can unlock the full potential of this compound and pave the way for the development of new technologies and applications.
Q & A
Q. What experimental strategies are recommended to optimize the synthesis of Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate?
To optimize synthesis, prioritize reaction conditions such as solvent choice, base selection, and temperature control. For example, nucleophilic aromatic substitution between methyl 2-hydroxybenzoate and 4,6-dimethylpyrimidin-2-ol can be performed in dimethylformamide (DMF) with potassium carbonate as a base at 80–100°C, yielding ~35–89% depending on stoichiometry and purification methods . Monitoring reaction progress via thin-layer chromatography (TLC) and employing column chromatography for purification are critical. Adjusting molar ratios (e.g., 1.2:1 excess of pyrimidin-ol derivative) may improve yields.
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR Spectroscopy : Analyze and NMR to confirm substituent positions and ester functionality. For instance, the pyrimidine ring protons appear as distinct singlets (~δ 6.5–8.5 ppm), while the methyl ester group resonates at ~δ 3.8–4.0 ppm .
- X-ray Crystallography : Use SHELXTL or similar software for structure refinement. Bond lengths (e.g., C–O: 1.32–1.44 Å) and angles (e.g., O–C–C: 116–122°) validate molecular geometry .
- IR Spectroscopy : Confirm ester carbonyl stretches (~1700–1750 cm) and pyrimidine ring vibrations (~1600 cm) .
Advanced Research Questions
Q. How can crystallographic refinement challenges be addressed for this compound?
Refinement challenges, such as disordered solvent molecules or twinning, require robust software (e.g., SHELXL) and high-resolution data (>1.0 Å). For example, intermolecular Cl⋯Cl (3.44 Å) and Cl⋯O (3.14–3.18 Å) interactions in related structures were resolved using iterative refinement cycles and electron density maps . Employing restraints for thermal parameters and validating with R-factor convergence (<5%) are critical. Tools like PLATON can detect missed symmetry or twinning .
Q. What intermolecular interactions stabilize the crystal packing of this compound?
The crystal lattice is stabilized by:
Q. How should discrepancies between spectroscopic and crystallographic data be resolved?
Discrepancies often arise from dynamic effects (e.g., solution vs. solid-state conformers). For example, NMR may show averaged signals for flexible substituents, while X-ray data reveals static geometries. Cross-validate using:
- Variable-temperature NMR to detect conformational exchange.
- DFT calculations to compare optimized gas-phase structures with crystallographic coordinates .
Methodological Recommendations
- Synthesis : Scale reactions using microfluidic reactors to enhance reproducibility and reduce side products.
- Crystallography : Employ synchrotron radiation for high-resolution data collection, particularly for low-symmetry space groups.
- Data Analysis : Use Mercury (CCDC) for visualization and Hirshfeld surface analysis to quantify intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
